Juvidex
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Juvidex can be synthesized through the phosphorylation of mannose. The process involves the reaction of mannose with phosphoric acid under controlled conditions to yield mannose-6-phosphate. The reaction typically requires a catalyst and is conducted at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce mannose-6-phosphate, which is then extracted and purified through a series of filtration and crystallization steps .
Chemical Reactions Analysis
Types of Reactions: Juvidex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may be used in different therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which can have different therapeutic properties .
Scientific Research Applications
Juvidex has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in cellular signaling and metabolism studies.
Medicine: Investigated for its potential in wound healing, scar reduction, and treatment of fibrotic diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in pharmaceutical formulations
Mechanism of Action
Juvidex exerts its effects by inhibiting the activity of transforming growth factor beta 1 and transforming growth factor beta 2. These growth factors are involved in the fibrotic process, and their inhibition leads to reduced scar formation and improved wound healing. This compound binds to the mannose-6-phosphate receptor, which mediates its effects on cellular signaling pathways involved in fibrosis .
Comparison with Similar Compounds
Adaprev: Another mannose-6-phosphate derivative used in scar treatment.
Renovo: A compound with similar anti-fibrotic properties.
Transforming growth factor beta inhibitors: A class of compounds that includes Juvidex and other inhibitors targeting the same pathway.
Uniqueness: this compound is unique in its dual inhibition of transforming growth factor beta 1 and transforming growth factor beta 2, making it particularly effective in reducing scar formation and promoting wound healing. Its specific binding to the mannose-6-phosphate receptor also distinguishes it from other similar compounds .
Properties
CAS No. |
3672-15-9 |
---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-RWOPYEJCSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
3672-15-9 | |
physical_description |
Solid |
Related CAS |
33068-18-7 (di-hydrochloride salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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